[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride
Overview
Description
[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been associated with numerous biomedical applications, such as antibacterial, antifungal, anticancer, antioxidant activity, and anticonvulsant effects .
Mode of Action
The presence of the 4,5-disubstituted-4h-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with numerous biological properties .
Biochemical Pathways
Compounds with a similar 1,2,4-triazole structure have been shown to interact with various biochemical pathways, leading to their numerous biomedical applications .
Result of Action
Compounds with a similar 1,2,4-triazole structure have been associated with numerous biological properties .
Biochemical Analysis
Biochemical Properties
The compound [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride is known to interact with various enzymes and proteins. It operates as a main pharmacophore through hydrogen-bonding and dipole interactions with the biological receptors . The compound has been introduced as an antimicrobial agent and has shown widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC 50 values ranging from 15.6 to 23.9 µM .
Subcellular Localization
This article is based on the current understanding and available research as of the time of writing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-1,2,4-triazole with formaldehyde and ammonium chloride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated and purified through crystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. The final product is often obtained through a series of purification steps, including filtration, crystallization, and drying .
Chemical Reactions Analysis
Types of Reactions
[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction can produce triazole derivatives with reduced functional groups .
Scientific Research Applications
[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and coordination polymers.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties, such as luminescent sensors.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1,2,4-triazole: A precursor in the synthesis of the compound.
5-phenyl-1,2,4-triazole: Another triazole derivative with similar structural features.
Uniqueness
[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(4-phenyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH/c10-6-9-12-11-7-13(9)8-4-2-1-3-5-8;;/h1-5,7H,6,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBDLPHXFGVLQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016794-97-0 | |
Record name | (4-phenyl-4H-1,2,4-triazol-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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